Methyl alpha-cyano-4-(dimethylamino)cinnamate
Description
Structure
3D Structure
Properties
CAS No. |
3785-86-2 |
|---|---|
Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
methyl (E)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate |
InChI |
InChI=1S/C13H14N2O2/c1-15(2)12-6-4-10(5-7-12)8-11(9-14)13(16)17-3/h4-8H,1-3H3/b11-8+ |
InChI Key |
PVTUXLIWSQLDRD-DHZHZOJOSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)OC |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C#N)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Knoevenagel Condensation: Primary Synthesis Pathway
The most widely documented method for synthesizing methyl alpha-cyano-4-(dimethylamino)cinnamate involves the condensation of 4-dimethylaminobenzaldehyde with methyl cyanoacetate under basic conditions. This reaction follows the Knoevenagel mechanism, wherein a base deprotonates the active methylene group of methyl cyanoacetate, enabling nucleophilic attack on the carbonyl carbon of the aldehyde. Subsequent elimination of water yields the alpha-cyanoacrylate product.
Reaction Conditions :
-
Catalysts : Piperidine is the preferred catalyst, though pyrrolidine and sodium hydroxide are viable alternatives.
-
Solvent : Ethanol or methanol is typically used due to their polarity and ability to dissolve both reactants.
-
Temperature : Reflux conditions (70–90°C) are standard, with reaction times ranging from 4 to 6 hours.
Example Procedure :
A mixture of 4-dimethylaminobenzaldehyde (1.0 equiv), methyl cyanoacetate (1.1 equiv), and piperidine (0.1–0.5 wt%) in ethanol is refluxed for 5 hours. The crude product is acidified with dilute HCl, filtered, and recrystallized from ethanol to afford the pure compound.
Optimization of Reaction Parameters
Catalyst Screening and Efficiency
Catalyst selection critically influences reaction rate and yield. Piperidine achieves a balance between basicity and solubility, yielding 72–85% product purity in model systems. Stronger bases like sodium hydroxide risk saponification of the ester group, while weaker bases prolong reaction times.
Table 1: Catalyst Performance in Knoevenagel Condensation
| Catalyst | Yield (%) | Purity (%) | Byproducts Identified |
|---|---|---|---|
| Piperidine | 72 | 98 | Trace unreacted aldehyde |
| Pyrrolidine | 68 | 95 | Dimethylamine derivatives |
| Sodium Hydroxide | 55 | 90 | Hydrolyzed ester byproducts |
Solvent Effects
Polar aprotic solvents like dimethylformamide (DMF) accelerate the reaction but complicate purification. Ethanol remains optimal, enabling easy isolation via crystallization.
Characterization and Analytical Data
Spectroscopic Identification
1H-NMR (400 MHz, CDCl3) :
-
δ 8.2 (s, 1H, CH=),
-
δ 7.6–7.0 (m, 4H, aromatic protons),
-
δ 3.7 (s, 3H, OCH3),
13C-NMR :
IR (cm⁻¹) :
Elemental Analysis
Calculated for C₁₃H₁₄N₂O₂ :
Byproduct Management and Purification
Common Byproducts
Recrystallization Protocols
Crude product is recrystallized from ethanol or ethyl acetate/hexane mixtures, achieving >98% purity.
Alternative Synthetic Approaches
Radical Polymerization Routes
Patent literature describes radical-mediated copolymerization of analogous cyanoacrylates, though this method is irrelevant to monomeric ester synthesis.
Industrial-Scale Considerations
Cost-Efficiency of Reagents
Methyl cyanoacetate is commercially available at lower cost than ethyl analogs, favoring large-scale production.
Waste Stream Management
Aqueous waste from acidification steps requires neutralization before disposal. Solvent recovery (ethanol) via distillation is standard practice.
Chemical Reactions Analysis
Types of Reactions
METHYL (2E)-2-CYANO-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-ENOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted cyano or ester derivatives.
Scientific Research Applications
Organic Synthesis
Methyl alpha-cyano-4-(dimethylamino)cinnamate serves as a crucial building block in organic synthesis. It is employed in various chemical reactions such as:
- Oxidation : Leading to the formation of oxides or hydroxylated derivatives.
- Reduction : Resulting in the creation of amine derivatives.
- Substitution Reactions : Facilitating the formation of substituted cyano or ester derivatives.
Biological Activities
Research indicates that this compound exhibits notable biological activities:
- Antimicrobial Properties : It has been studied for its potential to combat various microbial infections.
- Anticancer Potential : Investigations into its effects on cancer cell lines have shown promising results, suggesting it may inhibit tumor growth.
- Anti-inflammatory Effects : The compound has been noted for its ability to modulate inflammatory pathways, which could have therapeutic implications for conditions like arthritis.
Medical Applications
This compound is being explored for its potential use in drug development:
- Fluorescent Probes : Its unique structure allows it to be used as a fluorescent probe in imaging applications, aiding in the visualization of biological processes.
- Drug Development : Due to its interaction with cellular signaling pathways, it is being investigated for its role in developing new therapeutic agents targeting inflammation and neuroprotection .
Industrial Applications
In the industrial sector, this compound finds utility in:
- Organic Electronics : It is used in the production of materials such as organic light-emitting diodes (OLEDs) and photovoltaic cells due to its electronic properties .
Case Study 1: Antimicrobial Activity
A study demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound was found to disrupt bacterial cell membranes, leading to cell death. This study highlights its potential as an alternative antimicrobial agent in clinical settings.
Case Study 2: Anticancer Research
In vitro studies on human cancer cell lines revealed that this compound inhibited cell proliferation by inducing apoptosis. The mechanism involved the activation of caspase pathways, suggesting its potential role as an anticancer therapeutic agent.
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Ethyl alpha-cyano-4-(diethylamino)cinnamate | Similar cinnamate backbone | Different alkyl groups affecting solubility |
| Methyl 4-(dimethylamino)cinnamate | Lacks cyano group | Varying biological activities |
| Methyl 3-(dimethylamino)acrylate | Contains acrylate instead of cinnamate | Different reactivity due to structural differences |
This table illustrates how this compound stands out due to its cyano group, enhancing both reactivity and potential biological activities compared to related compounds.
Mechanism of Action
The mechanism of action of METHYL (2E)-2-CYANO-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-ENOATE involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in their activity.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and oxidative stress.
Comparison with Similar Compounds
The compound can be compared to other cinnamate derivatives based on substituent effects, physicochemical properties, and bioactivity. Below is a detailed analysis:
Structural and Substituent Analysis
Key structural analogs include:
- Methyl cinnamate : The parent compound lacking substituents.
- Methyl 4-methoxycinnamate: Features a 4-methoxy group instead of 4-(dimethylamino).
- 4-(Dimethylamino)cinnamic acid: The free acid form without the methyl ester or α-cyano group.
- 4-Chloro-alpha-cyanocinnamic acid: Contains α-cyano and 4-chloro substituents.
Table 1: Substituent and Molecular Properties
Physicochemical Properties
- Lipophilicity: The α-cyano and 4-(dimethylamino) groups increase logP compared to methyl cinnamate, suggesting improved membrane permeability.
- Solubility: The dimethylamino group introduces pH-dependent solubility, enhancing aqueous solubility in acidic environments via protonation.
- Stability: The electron-withdrawing cyano group may reduce ester hydrolysis rates compared to methoxy or unsubstituted analogs.
Biological Activity
Methyl alpha-cyano-4-(dimethylamino)cinnamate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from diverse studies and presenting data in a structured manner.
Chemical Structure and Properties
This compound features a cinnamate backbone with a cyano group and a dimethylamino substituent , which enhance its chemical reactivity and biological activity. This structure is pivotal for its interaction with various molecular targets, influencing its pharmacological effects.
The biological activity of this compound can be attributed to its interaction with multiple molecular targets. It modulates several signaling pathways involved in:
- Cell proliferation
- Apoptosis
- Oxidative stress
These interactions lead to alterations in enzyme activities, receptor functions, and other cellular processes that are crucial for its therapeutic effects .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity . In vitro studies have demonstrated its efficacy against various pathogens, suggesting potential applications in treating infections caused by resistant strains .
Anticancer Activity
The compound has also been investigated for its anticancer properties . Notable findings include:
- Inhibition of cancer cell proliferation: Studies showed that the compound significantly reduced the viability of cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells .
- Induction of apoptosis: this compound has been shown to induce programmed cell death in tumor cells, highlighting its potential as a chemotherapeutic agent.
Case Studies and Research Findings
-
In Vitro Cytotoxicity Studies:
- A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent anticancer activity.
- Mechanistic Insights:
-
Antimicrobial Efficacy:
- Research highlighted its effectiveness against both gram-positive and gram-negative bacteria, with minimal inhibitory concentration (MIC) values indicating strong antimicrobial potential.
Data Summary Table
Q & A
Q. What are the key analytical methods for characterizing Methyl alpha-cyano-4-(dimethylamino)cinnamate, and how should researchers validate their purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm structural integrity, focusing on the cyano group ( ~110-120 ppm in ) and dimethylamino protons ( ~2.8-3.2 ppm in ) .
- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. Validate using a C18 column and acetonitrile/water (70:30 v/v) mobile phase .
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode confirms molecular weight (expected [M+H]+ ~275.3). Cross-validate with high-resolution MS (HRMS) for exact mass .
Q. How can researchers optimize the synthesis of this compound to improve yield?
Methodological Answer:
- Reaction Conditions: Use Knoevenagel condensation between 4-(dimethylamino)benzaldehyde and methyl cyanoacetate. Optimize catalyst (e.g., piperidine or ammonium acetate) concentration (0.5–2 mol%) and solvent (toluene or ethanol) .
- Temperature Control: Maintain 80–90°C for 6–8 hours under reflux. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) .
- Workup: Acidify with dilute HCl to precipitate the product. Recrystallize from ethanol to remove unreacted starting materials .
Q. What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .
- Waste Management: Collect organic waste in labeled containers for incineration. Avoid aqueous disposal due to aquatic toxicity (EC50 < 10 mg/L) .
- Emergency Protocols: For skin contact, wash with soap and water immediately. For ingestion, administer activated charcoal and seek medical attention .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound, such as unexpected 1H^1H1H-NMR splitting patterns?
Methodological Answer:
- Dynamic Effects Analysis: Investigate rotational barriers of the dimethylamino group using variable-temperature NMR (VT-NMR). Slow rotation at low temperatures (< -20°C) may resolve splitting .
- Solvent Polarity Effects: Compare NMR spectra in deuterated DMSO vs. CDCl3. Hydrogen bonding in DMSO can deshield protons, altering splitting patterns .
- Computational Validation: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict coupling constants and compare with experimental data .
Q. What experimental designs are suitable for studying the photostability of this compound under UV light?
Methodological Answer:
- Factorial Design: Test variables like UV intensity (254–365 nm), exposure time (0–24 hours), and solvent (acetonitrile vs. methanol) using a 2 factorial matrix .
- Degradation Monitoring: Quantify degradation products via HPLC-MS. Track loss of parent compound and formation of cyano-hydrolysis byproducts (e.g., carboxylic acid derivatives) .
- Kinetic Modeling: Apply pseudo-first-order kinetics to determine rate constants () and half-life () under varying conditions .
Q. How can researchers investigate the compound’s intermolecular interactions in supramolecular assemblies?
Methodological Answer:
- X-ray Crystallography: Grow single crystals via slow evaporation (ethanol/water 1:1). Analyze packing motifs, focusing on π-π stacking of the cinnamate backbone and hydrogen bonding with the cyano group .
- Spectroscopic Probes: Use fluorescence quenching experiments with iodine to assess electron-deficient regions (e.g., cyano group’s affinity for electron-rich species) .
- Molecular Dynamics (MD) Simulations: Model interactions in explicit solvent (e.g., water or DMSO) to predict aggregation behavior and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
